5-(4-Chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxylic acid is a complex organic compound with significant pharmacological potential. Its molecular formula is , and it has a molecular weight of approximately 381.64 g/mol. This compound is classified under pyrazole derivatives, which are known for their diverse biological activities, including anti-inflammatory, analgesic, and antitumor effects. The compound is primarily studied for its interactions with cannabinoid receptors and its implications in neuropharmacology, particularly concerning conditions like schizophrenia and depression .
The synthesis of 5-(4-Chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxylic acid involves several steps:
This method showcases the importance of controlling reaction conditions to achieve high yields and purity.
The molecular structure of 5-(4-Chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxylic acid features a pyrazole ring substituted with multiple aromatic groups:
Cc1c(nn(c2ccc(Cl)cc2Cl)c1c3ccc(Cl)cc3)C(=O)O
The compound can participate in various chemical reactions due to its functional groups:
These reactions highlight the compound's versatility in synthetic organic chemistry .
The mechanism of action for 5-(4-Chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxylic acid primarily involves its interaction with cannabinoid receptors:
5-(4-Chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxylic acid has several scientific applications:
This compound represents a significant area of study within medicinal chemistry due to its diverse biological activities and potential therapeutic applications .
CAS No.: 4208-67-7
CAS No.: 571-72-2
CAS No.: 34981-25-4
CAS No.: 951163-61-4
CAS No.: 2409072-20-2
CAS No.: 85252-29-5